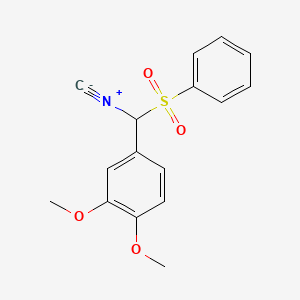
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene is an organic compound that features a unique combination of functional groups, including an isocyano group, a phenylsulfonyl group, and a dimethoxybenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene typically involves multiple steps:
Formation of the Dimethoxybenzene Core: The starting material, 1,2-dimethoxybenzene, is prepared through methylation of catechol.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Isocyano Group: The isocyano group is introduced through a reaction with an isocyanide reagent, such as tert-butyl isocyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, especially in investigating enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene involves its interaction with molecular targets through its functional groups. The isocyano group can coordinate with metal ions, while the phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene: shares similarities with other isocyanide-containing compounds, such as tert-butyl isocyanide and phenyl isocyanide.
Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide have similar sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. Its ability to participate in multicomponent reactions and its potential as a scaffold for drug design make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C16H15NO4S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
4-[benzenesulfonyl(isocyano)methyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H15NO4S/c1-17-16(22(18,19)13-7-5-4-6-8-13)12-9-10-14(20-2)15(11-12)21-3/h4-11,16H,2-3H3 |
Clave InChI |
JOYVNBKLXUBSJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



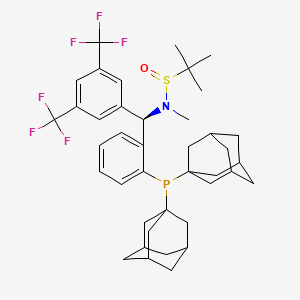
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
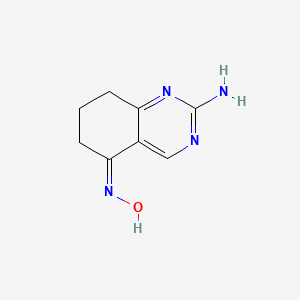
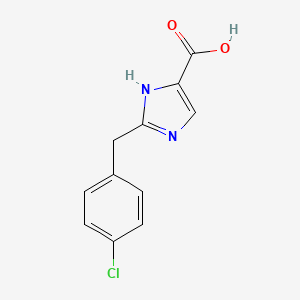
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
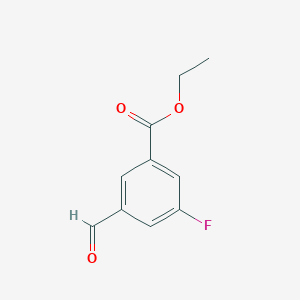
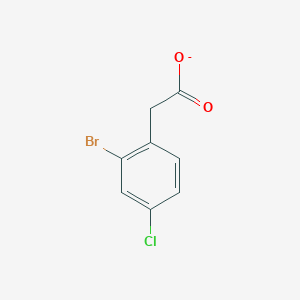
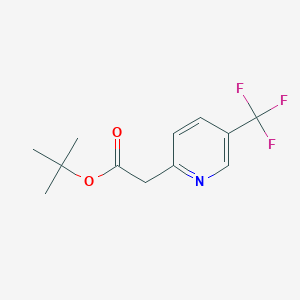
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
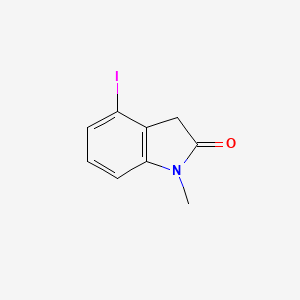
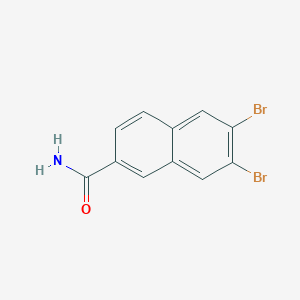
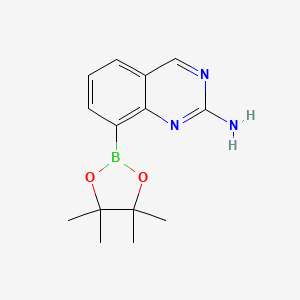
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
